2,3-Dihydro-1,4-benzodioxine-2,3-diol
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Overview
Description
2,3-Dihydro-1,4-benzodioxine-2,3-diol is an organic compound characterized by a benzodioxine ring structure with two hydroxyl groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxine-2,3-diol typically involves the cyclization of catechol derivatives with appropriate diol precursors. One common method is the reaction of catechol with glyoxal in the presence of an acid catalyst, which facilitates the formation of the benzodioxine ring. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,3-dihydro-1,4-benzodioxine-2,3-quinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated benzodioxine derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxine-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Lacks the hydroxyl groups, resulting in different chemical properties.
2,3-Dihydro-1,4-benzodioxine: Similar structure but without the diol functionality.
1,4-Benzodioxan-2-methanol: Contains a methanol group instead of hydroxyl groups.
Uniqueness
2,3-Dihydro-1,4-benzodioxine-2,3-diol is unique due to the presence of two hydroxyl groups, which significantly influence its reactivity and potential applications. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKPADVJDHHVHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392143 |
Source
|
Record name | 1,4-Benzodioxin-2,3-diol, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28993-44-4 |
Source
|
Record name | 1,4-Benzodioxin-2,3-diol, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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